molecular formula C16H24N2O2 B2734055 Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate CAS No. 2219369-64-7

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

Cat. No.: B2734055
CAS No.: 2219369-64-7
M. Wt: 276.38
InChI Key: OVRTZFZCYJLDLM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its structure incorporates both a tetrahydronaphthalene scaffold, a privileged structure in pharmacology, and a Boc-protected amine, making it a versatile building block. This compound is primarily utilized in the synthesis of more complex molecules designed to interact with biological targets. Recent research highlights its application as a key precursor in the development of kinase inhibitors. Specifically, it serves as a central intermediate in the multi-step synthesis of potent and selective inhibitors targeting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are pivotal in processes like cell cycle progression and inflammatory signaling source . The 5-amino group on the partially saturated naphthalene ring provides a crucial handle for further functionalization, allowing researchers to introduce diverse pharmacophores to optimize binding affinity and selectivity. The Boc-protecting group is strategically important, as it can be readily removed under mild acidic conditions to reveal a reactive primary amine, enabling subsequent coupling reactions to construct complex amides, ureas, or heterocyclic systems. This controlled reactivity is essential for the parallel synthesis and structure-activity relationship (SAR) studies aimed at developing novel therapeutics for oncology and autoimmune diseases. Its research utility is therefore anchored in its role as a critical scaffold for generating chemical libraries and optimizing lead compounds against these high-value protein kinase targets.

Properties

IUPAC Name

tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-11-7-8-13-12(9-11)5-4-6-14(13)17/h7-9,14H,4-6,10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRTZFZCYJLDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-64-7
Record name tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
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Preparation Methods

Direct Boc Protection Using Di-Tert-Butyl Dicarbonate

The most prevalent method involves reacting the primary amine (5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This approach, validated in analogous syntheses, proceeds via nucleophilic acyl substitution:

$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{Boc-OH}
$$

Typical Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
  • Temperature : 0°C to room temperature (20–25°C)
  • Time : 2–4 hours

In a representative protocol, 5-bromo-1,3-thiazol-2-amine hydrobromide was Boc-protected using Boc₂O, DMAP, and TEA in THF, achieving 78% yield after silica gel purification. Adapting this to the target compound, stoichiometric Boc₂O (1.2 equivalents) and catalytic DMAP (0.025 equivalents) in THF at 20°C for 4 hours would likely yield the product efficiently.

Stepwise Synthesis from Naphthalene Derivatives

Reduction of Naphthalene to Tetrahydronaphthalene

The tetrahydronaphthalene core is synthesized via catalytic hydrogenation of naphthalene derivatives. For example, 5-nitro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine can be reduced using H₂/Pd-C in ethanol, followed by Boc protection.

Functionalization and Protection

Post-reduction, the primary amine is protected using Boc₂O. Key considerations include:

  • Steric effects : The tetrahydronaphthalene’s fused ring may slow reaction kinetics, necessitating extended stirring.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization isolates the product.

Comparative Analysis of Methods

Yield and Purity

Method Reagent Base Solvent Yield Purity
Direct Boc Protection Boc₂O TEA/DMAP THF 78–91% >95%
Chloroformate Route Boc-Cl NaOH DCM 70–85% 90–93%

The Boc₂O method outperforms Boc-Cl in yield and purity, attributed to DMAP’s catalytic role in activating the carbonate.

Scalability and Industrial Relevance

Large-scale syntheses favor Boc₂O due to lower cost and reduced byproduct formation. A patent describing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate highlights THF as the optimal solvent for viscosity control and high throughput.

Challenges and Mitigation Strategies

  • Di-Boc Formation : Excess Boc₂O or prolonged reaction times may lead to overprotection. Stoichiometric control (1.1–1.2 eq Boc₂O) and TLC monitoring mitigate this.
  • Solvent Selection : THF’s polar aprotic nature enhances reagent solubility, while DCM facilitates easy extraction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate and analogous compounds.

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Findings References
Target Compound 5-Amino-tetralin core; tert-butyl carbamate-protected methyl group 288.39 Intermediate for opioid ligands; diastereomers complicate purification
N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide Acetamido substituent; piperidine and phenylpropionamide extensions 463.59 (estimated) Enhanced µ-opioid receptor binding affinity due to acetamido and propionamide groups
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane ring; stereospecific hydroxyl and carbamate groups 215.29 Chiral building block for macrocycles; hydroxyl group increases polarity
tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate Hydroxyimino substituent at position 5 (vs. amino in target compound) 302.35 Potential nitroxide precursor; altered reactivity due to imino group
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate Tetrahydropyran ring; amino and carbamate groups on adjacent carbons 244.32 Versatile intermediate for heterocyclic drug candidates

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: The target compound’s 5-amino group enables nucleophilic reactions (e.g., acylation, alkylation), as seen in , where acetylation with acetyl chloride yields a derivative with improved opioid receptor binding . In contrast, tert-butyl N-[5-(hydroxyimino)-tetralin-2-yl]carbamate () contains a hydroxyimino group, which may participate in tautomerization or redox reactions, altering its utility in synthesis . tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () lacks the tetralin scaffold but incorporates a stereospecific hydroxyl group, enhancing its role in synthesizing chiral macrocycles .

Stereochemical Complexity: The target compound is synthesized as a mixture of diastereomers (26% yield), complicating purification . In contrast, compounds like tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate () are synthesized with resolved stereochemistry, enabling direct application in enantioselective syntheses .

Pharmacological Relevance :

  • Derivatives of the target compound, such as the acetamido-propionamide analog (), exhibit enhanced µ-opioid receptor affinity due to hydrophobic and hydrogen-bonding interactions from the acetamido group . This contrasts with carbamates lacking aromatic systems (e.g., cyclopentyl derivatives in ), which are less likely to engage in π-π stacking critical for receptor binding.

Biological Activity

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate (CAS No. 2241138-10-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₅ClN₂O₂
  • Molecular Weight : 312.83 g/mol
  • IUPAC Name : this compound hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound's structure allows it to act as a modulator of various signaling pathways, influencing cellular functions such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Binding : It has the potential to bind to specific receptors, affecting their activation and downstream signaling cascades.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In vitro Studies : Research has shown that this class of compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Mechanistic Insights : The mechanism involves the modulation of Bcl-2 family proteins and caspase activation, which are crucial for the apoptotic process.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Cell Viability Assays : In models of neurodegeneration, this compound demonstrated the ability to enhance neuronal survival under stress conditions.
  • Oxidative Stress Reduction : It may reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurotoxic agents.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; reduced tumor growth in xenograft models.
Study BNeuroprotectionIncreased neuronal survival in models of Alzheimer's disease; decreased levels of reactive oxygen species (ROS).
Study CEnzyme InteractionIdentified as a potent inhibitor of certain kinases involved in cancer progression.

Q & A

Q. Table 1: Synthetic Methods and Optimization Factors

MethodReagents/ConditionsYield Optimization Factors
Reductive AmininationSTAB, dichloroethane, 0.62 mmol scaleStoichiometry (2.5 eq amine), time
Boc ProtectionBoc₂O, NaHCO₃, RTpH 8–9, anhydrous conditions

Advanced: How can competing side reactions during carbamate formation be mitigated in complex substrates?

Answer:
Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Protective Group Strategy : Temporarily blocking reactive amines or hydroxyl groups before carbamate introduction .
  • Solvent Selection : Using aprotic solvents (e.g., dichloromethane) to reduce nucleophilic interference.
  • Catalytic Additives : Employing DMAP (4-dimethylaminopyridine) to accelerate Boc group transfer .
  • In Situ Monitoring : TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Basic: What characterization techniques are essential for confirming structure and purity?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • HPLC : Purity assessment using C18 columns with UV detection (e.g., >95% purity threshold) .

Q. Table 2: Characterization Parameters

TechniqueKey Data PointsExample Values
¹H NMRAromatic H integration, tert-butyl singlet1.46 ppm (s, 9H, tert-butyl)
ESI-MS[M+H]⁺m/z 506.3 (calculated)

Advanced: What strategies enable efficient scale-up of reductive amination for this carbamate?

Answer:
Scale-up challenges (e.g., exothermicity, byproduct formation) are addressed by:

  • Gradual Reagent Addition : Controlled introduction of STAB to manage heat generation.
  • Solvent Optimization : Switching to THF/water mixtures for better solubility and safety .
  • Continuous Flow Chemistry : Enhancing mixing efficiency and reducing reaction time .
  • Crystallization Protocols : Replacing chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective purification .

Basic: How does the tert-butyl group influence physicochemical properties?

Answer:
The tert-butyl moiety:

  • Enhances Lipophilicity : Increases logP, improving membrane permeability (critical for bioactive derivatives) .
  • Steric Shielding : Protects the carbamate linkage from enzymatic degradation, enhancing metabolic stability .
  • Crystallinity Impact : Promotes ordered crystal packing, facilitating X-ray diffraction analysis .

Advanced: How can computational modeling predict biological interactions of this carbamate?

Answer:
Computational approaches include:

  • Molecular Docking : Simulating binding to enzyme active sites (e.g., kinase or protease targets) using AutoDock Vina .
  • MD Simulations : Assessing stability of ligand-target complexes over nanosecond timescales .
  • QSAR Modeling : Correlating substituent effects (e.g., fluorine or nitro groups) with bioactivity trends .

Q. Table 3: Computational Insights from Structural Analogs

TargetBinding Affinity (ΔG, kcal/mol)Key Interactions
CDC25 Phosphatase-8.2H-bonding with nitro group
HIV-1 Protease-7.5Hydrophobic pocket occupancy

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at -20°C in sealed vials to prevent hydrolysis .
  • Light Protection : Amber glass containers to avoid photodegradation.
  • Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .

Advanced: How are reaction byproducts analyzed under varying pH conditions?

Answer:

  • LC-MS/MS : Identifies byproducts via fragmentation patterns (e.g., de-Boc intermediates at m/z 406) .
  • Isolation via Prep-HPLC : Collects fractions for structural elucidation using 2D NMR .
  • Kinetic Studies : pH-rate profiling to map degradation pathways (e.g., acid-catalyzed carbamate cleavage) .

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